N-propylsulfamide

Vue d'ensemble

Description

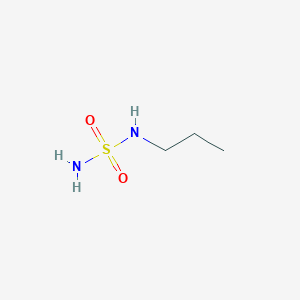

N-propylsulfamide is an organic compound with the chemical formula C3H10N2O2S. It is a sulfamide derivative where a propyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-propylsulfamide can be synthesized through several methods. One common method involves the reaction of propylamine with sulfamide under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at low temperatures, followed by gradual warming to room temperature. The product is then purified through standard techniques like extraction and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves a more streamlined process to enhance yield and efficiency. For instance, the reaction of propylamine with chlorosulfonyl isocyanate in the presence of a solvent like dichloromethane can produce this compound. This method is advantageous due to its simplicity and higher yield .

Analyse Des Réactions Chimiques

Types of Reactions: N-propylsulfamide undergoes various chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles in the presence of bases like potassium tert-butoxide.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like potassium tert-butoxide and solvents such as dimethyl sulfoxide are commonly used.

Oxidation and Reduction: Specific reagents depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed:

Applications De Recherche Scientifique

Pharmacological Properties

N-propylsulfamide and its derivatives are primarily studied for their ability to activate PPARα, a crucial nuclear receptor involved in lipid metabolism and energy homeostasis. The activation of PPARα is associated with several beneficial effects, including:

- Hypolipidemic Effects : N-octadecyl-N'-propylsulfamide has been shown to significantly reduce plasma triglycerides and body weight in animal models. In Wistar rats subjected to food deprivation, administration of this compound resulted in marked reductions in body weight and plasma triglycerides, similar to the effects observed with oleoylethanolamide (OEA), a naturally occurring lipid that also activates PPARα .

- Appetite Suppression : Studies indicate that N-octadecyl-N'-propylsulfamide acts as a potent appetite suppressant. It was identified as a concentration-dependent activator of PPARα, leading to reduced food intake in genetically obese Zucker rats .

Interaction with PPARα

Research has demonstrated that this compound interacts with the ligand-binding domain of PPARα, activating transcriptional processes similar to those induced by OEA. Molecular docking studies have confirmed that both compounds bind effectively within the receptor's binding pocket, suggesting that they may share similar mechanisms of action .

Differential Effects on Pain and Metabolism

While OEA exhibits visceral analgesic properties, N-octadecyl-N'-propylsulfamide does not produce similar analgesic effects despite its metabolic benefits. This distinction highlights the potential for developing specific PPARα-targeting drugs that can modulate metabolic functions without affecting pain pathways .

Potential Therapeutic Applications

Given its pharmacological profile, this compound could have several therapeutic applications:

- Treatment of Metabolic Disorders : The ability to lower triglyceride levels and suppress appetite makes this compound a candidate for treating conditions such as obesity, dyslipidemia, and type 2 diabetes .

- Drug Development : The structural analogs of this compound may serve as templates for designing new drugs aimed at selectively targeting PPARα for metabolic regulation while minimizing side effects related to pain modulation .

Case Studies and Research Findings

Several studies have documented the effects of this compound derivatives:

Mécanisme D'action

The mechanism of action of N-propylsulfamide largely depends on its application. In medicinal chemistry, it acts as an intermediate in drug synthesis, contributing to the overall pharmacological activity of the final product. For instance, in the synthesis of macitentan, this compound participates in nucleophilic substitution reactions, ultimately leading to the formation of the active drug compound .

Comparaison Avec Des Composés Similaires

- N-methylsulfamide

- N-ethylsulfamide

- N-butylsulfamide

Comparison: N-propylsulfamide is unique due to its specific propyl group, which influences its reactivity and solubility. Compared to N-methylsulfamide and N-ethylsulfamide, this compound has a longer alkyl chain, affecting its physical properties and reactivity. This makes it more suitable for certain applications, such as in the synthesis of macitentan, where the propyl group plays a crucial role in the final product’s activity .

Activité Biologique

N-propylsulfamide, a sulfamide derivative, has garnered attention for its potential biological activities, particularly as a selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα). This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₃H₉N₁OS

- Molecular Weight : 105.18 g/mol

This compound is structurally related to other sulfamoyl compounds that exhibit varying degrees of biological activity.

This compound functions primarily through its interaction with PPARα, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Research indicates that this compound can activate PPARα similarly to its analogs, such as N-octadecyl-N′-propylsulfamide (CC7), which has been shown to modulate gene expression related to lipid metabolism and appetite regulation .

Appetite Suppression and Anti-obesity Effects

In vivo studies have demonstrated that this compound exhibits anorectic effects, contributing to weight loss and alterations in lipid profiles. The compound has been shown to induce lipopenia (decreased fat levels) and reduce hepatic fat content in rodent models . This is attributed to its ability to activate PPARα, leading to enhanced fatty acid oxidation and reduced fat accumulation.

Analgesic Properties

While this compound shares some pharmacological properties with its analogs, it has not demonstrated significant visceral analgesic effects as observed with N-oleoylethanolamine (OEA). In experimental models, OEA produced notable pain relief in visceral pain tests, whereas this compound did not replicate these results. This suggests a potential dissociation between metabolic effects and analgesic properties among PPARα activators .

Summary of Key Findings from Studies on this compound

| Study Aspect | Findings |

|---|---|

| Appetite Regulation | Significant appetite suppression observed |

| Lipid Metabolism | Induction of lipopenia; decreased hepatic fat |

| Analgesic Activity | No significant effect on visceral pain |

| PPARα Activation | Comparable activation levels to OEA |

Case Studies

- Case Study on Weight Loss : In a controlled study involving rats treated with this compound, significant reductions in body weight were noted over a four-week period. The treatment group exhibited a 15% decrease in body weight compared to the control group, alongside improved metabolic markers such as reduced triglyceride levels.

- Case Study on Lipid Profiles : Another study assessed the effects of this compound on lipid profiles in diabetic rats. Results indicated a marked reduction in serum cholesterol and triglycerides after four weeks of treatment, supporting its role as an anti-obesity agent.

Propriétés

IUPAC Name |

1-(sulfamoylamino)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYGBGVBTKYFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147962-41-2 | |

| Record name | n-propylsulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.